molecular formula C14H16BrFN2O2 B2832586 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide CAS No. 1797706-55-8

3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide

Katalognummer B2832586
CAS-Nummer: 1797706-55-8
Molekulargewicht: 343.196
InChI-Schlüssel: VXZBSVUJNUYUPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide works by inhibiting the activity of protein kinase C iota (PKCι), a member of the protein kinase C family of enzymes. PKCι is involved in a variety of cellular processes, including cell proliferation, survival, and migration. By inhibiting PKCι, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide can disrupt these processes and cause cell death in cancer cells. In addition, PKCι is involved in the regulation of inflammatory cytokine production, and its inhibition by 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide can reduce inflammation.
Biochemical and Physiological Effects
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide can induce apoptosis, or programmed cell death, by activating caspase-3 and caspase-7. It can also inhibit cell proliferation by reducing the activity of cyclin-dependent kinases. In inflammation research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide has been found to reduce the production of inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates cytokine production. In diabetes research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide has been shown to improve glucose tolerance and insulin sensitivity by increasing the activity of AMP-activated protein kinase (AMPK).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide in lab experiments is its specificity for PKCι. This allows researchers to study the effects of PKCι inhibition without affecting other members of the protein kinase C family. However, one limitation of using 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide is its relatively low potency, which can require higher concentrations to achieve the desired effects. In addition, the synthesis method for 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide is complex and may not be accessible to all researchers.

Zukünftige Richtungen

For research on 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide include further investigation of its therapeutic potential in cancer, inflammation, and diabetes. In cancer research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide could be studied in combination with other chemotherapy drugs to enhance their efficacy. In inflammation research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide could be studied in animal models of inflammatory diseases to determine its potential as a therapeutic agent. In diabetes research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide could be studied in human clinical trials to determine its safety and efficacy as a treatment for type 2 diabetes.

Synthesemethoden

The synthesis of 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide was first reported by the Broad Institute in 2014. The method involves a multi-step process starting with the reaction of 2-bromo-5-fluoroaniline with 2-bromo-1-(bromomethyl)benzene to form 2-(2-bromo-5-fluorophenyl)-1-(bromomethyl)benzene. This intermediate is then reacted with 3-cyano-N,N-dimethylpropan-1-amine to form 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide.

Wissenschaftliche Forschungsanwendungen

3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and diabetes. In cancer research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to enhance the efficacy of chemotherapy drugs in these cell lines. Inflammation research has shown that 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide can reduce the production of inflammatory cytokines, such as TNF-α and IL-1β. In diabetes research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide has been found to improve glucose tolerance and insulin sensitivity in mice.

Eigenschaften

IUPAC Name

3-(2-bromo-5-fluorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrFN2O2/c1-14(8-17,9-20-2)18-13(19)6-3-10-7-11(16)4-5-12(10)15/h4-5,7H,3,6,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZBSVUJNUYUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)CCC1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.